Product packaging for Captopril N-ethylmaleimide sulfone(Cat. No.:CAS No. 109350-28-9)

Captopril N-ethylmaleimide sulfone

Cat. No.: B011557
CAS No.: 109350-28-9
M. Wt: 374.4 g/mol
InChI Key: QWTSOKYMUPGXNF-YVNMAJEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Captopril N-ethylmaleimide sulfone (C15H22N2O6S) is a chemical derivative of captopril that is significant in analytical and metabolic research. This compound is formed through the oxidation of the captopril N-ethylmaleimide adduct, which is itself created when the sulfhydryl (SH) group of captopril is protected by reaction with N-ethylmaleimide (NEM) to prevent oxidative degradation during analytical procedures . Its primary research application is in the sensitive determination and quantification of captopril in biological fluids using methods such as gas chromatography-mass spectrometry (GC-MS) . As a defined metabolite, it is crucial for understanding the metabolic pathway of captopril. Furthermore, studying this and related compounds helps researchers investigate the role of captopril's sulfhydryl group in its various biochemical effects, such as the stimulation of vascular prostacyclin synthesis, which may contribute to its antihypertensive action . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O7S B011557 Captopril N-ethylmaleimide sulfone CAS No. 109350-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109350-28-9

Molecular Formula

C15H22N2O7S

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfonyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H22N2O7S/c1-3-16-12(18)7-11(14(16)20)25(23,24)8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9?,10-,11?/m0/s1

InChI Key

QWTSOKYMUPGXNF-YVNMAJEFSA-N

SMILES

CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCCC2C(=O)O

Synonyms

captopril N-ethylmaleimide sulfone
captopril NEM sulfone

Origin of Product

United States

Synthesis and Chemical Pathway Elucidation of Captopril N Ethylmaleimide Sulfone

Precursor Synthesis: Captopril-N-ethylmaleimide Adduct Formation

The initial step in the synthesis is the formation of the Captopril-N-ethylmaleimide adduct. This reaction involves the covalent bonding of Captopril (B1668294) and N-ethylmaleimide. A method for the quantitative determination of captopril in biological samples involves the initial addition of N-ethylmaleimide to form this adduct, which is then extracted and derivatized for analysis. nih.gov

Mechanistic Understanding of Michael Addition between Captopril Thiol and N-ethylmaleimide

The formation of the Captopril-N-ethylmaleimide adduct proceeds via a Michael addition reaction, a type of conjugate addition. masterorganicchemistry.comyoutube.com In this reaction, the thiol group (-SH) of Captopril acts as a nucleophile. youtube.com The electron-withdrawing nature of the carbonyl groups in N-ethylmaleimide makes the double bond electrophilic and susceptible to nucleophilic attack at the β-carbon. masterorganicchemistry.comlibretexts.org

The reaction mechanism involves the following key steps:

Nucleophilic Attack: The sulfur atom of the Captopril thiol attacks the β-carbon of the α,β-unsaturated system in N-ethylmaleimide. youtube.comlibretexts.org

Enolate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate. libretexts.orglibretexts.org

Protonation: The enolate is then protonated, typically by a solvent or a proton source in the reaction mixture, to yield the final, stable thioether adduct. youtube.comlibretexts.org

This reaction is thermodynamically favorable due to the formation of a strong carbon-sulfur single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org

Optimization of Reaction Conditions for High Yield and Purity of the Adduct

Achieving high yield and purity of the Captopril-N-ethylmaleimide adduct requires careful optimization of several reaction parameters. While specific optimization data for this exact reaction is not extensively published, general principles for Michael additions and thiol-ene reactions can be applied.

ParameterConditionRationale
Solvent Aprotic polar solvents like toluene (B28343) or aqueous buffer systems are often suitable.These solvents can facilitate the reaction without interfering with the nucleophilic thiol or the electrophilic maleimide (B117702). A biphasic system using toluene and degassed water can help minimize oxidation byproducts. nih.gov
Temperature The reaction is often performed at room temperature.The Michael addition of thiols is typically a rapid reaction that does not require heating. nih.gov
Stoichiometry A slight excess of N-ethylmaleimide can be used.This ensures the complete consumption of the Captopril thiol. nih.gov
pH Maintaining a slightly basic or neutral pH can be beneficial.This can enhance the nucleophilicity of the thiol group by promoting its deprotonation to the more reactive thiolate anion.

Strategies for Purification and Isolation of Captopril-N-ethylmaleimide Adduct

Following the reaction, the Captopril-N-ethylmaleimide adduct must be purified from any remaining starting materials and byproducts. Common purification strategies include:

Extraction: Liquid-liquid extraction is a primary step to separate the adduct from the reaction mixture. For instance, after the reaction, the mixture can be acidified and extracted with a solvent like benzene (B151609) to isolate the adduct. nih.gov

Chromatography: Column chromatography is a highly effective method for obtaining a pure product. A typical stationary phase would be silica (B1680970) gel, with an eluent system such as dichloromethane/methanol. nih.gov

Crystallization: If the adduct is a solid, crystallization from a suitable solvent system, like ethyl acetate/hexane (B92381), can be employed to achieve high purity. nih.gov

Targeted Oxidation Pathways to Captopril N-ethylmaleimide Sulfone

The second stage of the synthesis involves the selective oxidation of the thioether linkage in the Captopril-N-ethylmaleimide adduct to a sulfone. This transformation requires careful control to avoid over-oxidation or side reactions.

Development of Selective Stoichiometric Oxidation Methodologies

Stoichiometric oxidation methods utilize a specific amount of an oxidizing agent to convert the sulfide (B99878) to a sulfone. The choice of oxidant is critical for achieving high selectivity and yield.

Commonly used stoichiometric oxidants for converting thioethers to sulfones include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst, hydrogen peroxide is an effective and environmentally friendly oxidant. google.com The stoichiometry can be controlled to favor the formation of the sulfone over the intermediate sulfoxide (B87167). organic-chemistry.orgorganic-chemistry.org For instance, using 2.5 equivalents of urea-hydrogen peroxide (UHP) at an elevated temperature (e.g., 80°C) in acetic acid has been shown to be effective for the oxidation of thioglycosides to sulfones. beilstein-journals.org

Peroxy acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a powerful oxidizing agent capable of converting sulfides to sulfones.

Potassium Permanganate (KMnO₄): This strong oxidant can be used, but reaction conditions must be carefully controlled to prevent over-oxidation and degradation of other functional groups. acsgcipr.org

Oxone (Potassium Peroxymonosulfate): This is another effective and relatively mild oxidizing agent for this transformation. acsgcipr.org

Selectfluor: This reagent can be used for the efficient oxidation of sulfides to sulfones at ambient temperature. organic-chemistry.org

OxidantConditionsSelectivity
Urea-Hydrogen Peroxide (UHP)2.5 equiv, 80°C, Acetic AcidHigh selectivity for sulfone formation. beilstein-journals.org
Hydrogen PeroxideWith catalyst (e.g., metal compound), Ketone solventCan be selective for sulfone, inhibiting oxidation of other active groups. google.com
SelectfluorAmbient temperature, Water as oxygen sourceNearly quantitative yields for sulfone formation. organic-chemistry.org

Exploration of Catalytic Oxidation Systems

Catalytic oxidation methods offer a more sustainable and efficient alternative to stoichiometric approaches, as they use a catalytic amount of a substance to facilitate the reaction with a terminal oxidant like hydrogen peroxide or molecular oxygen. acsgcipr.org

Several catalytic systems have been developed for the selective oxidation of thioethers to sulfones:

Titanium-containing zeolites (e.g., TS-1, Ti-MWW): These catalysts, in the presence of hydrogen peroxide, can effectively oxidize sulfides directly to sulfones. researchgate.net The shape selectivity of these zeolites can also play a role in the reaction outcome. rsc.org

Niobium and Tantalum Carbides: Niobium carbide, when used as a catalyst with 30% hydrogen peroxide, efficiently produces sulfones. organic-chemistry.org

Metal Compounds: Various metal compounds can catalyze the oxidation of sulfides to sulfones using hydrogen peroxide as the oxidant. google.com

Silica-based Tungstate (B81510): A recyclable silica-based tungstate interphase catalyst can be used with 30% hydrogen peroxide at room temperature for the selective oxidation of sulfides to sulfones. organic-chemistry.org

CatalystOxidantAdvantages
Ti-containing zeolites (TS-1, Ti-MWW)Hydrogen PeroxideHigh yield, solvent-free conditions possible. researchgate.net
Niobium Carbide30% Hydrogen PeroxideHigh efficiency, catalyst can be recovered and reused. organic-chemistry.org
Silica-based Tungstate30% Hydrogen PeroxideRecyclable catalyst, mild reaction conditions. organic-chemistry.org

Identification and Characterization of Oxidation Byproducts and Intermediates

The synthesis of this compound is not a direct conversion but a pathway involving key intermediates and potential side-products. The initial step is the reaction of Captopril with N-ethylmaleimide (NEM). The highly reactive thiol group (-SH) of Captopril acts as a nucleophile, attacking the double bond of NEM in a Michael addition reaction. This forms a stable thioether adduct, which is the primary intermediate.

However, the thiol group of Captopril is also susceptible to oxidation, a common degradation pathway. In aqueous solutions, particularly in the presence of oxygen or metal ions like Cu²⁺, Captopril can readily oxidize to form Captopril disulfide. nih.govresearchgate.netresearchgate.net This disulfide is often the main degradation product observed and can be considered a significant byproduct in the synthesis of the target sulfone if reaction conditions are not carefully controlled. nih.gov The oxidation of Captopril can also be induced by various oxidizing agents, such as platinum(IV) complexes or N-bromosuccinimide (NBS), which primarily yield the disulfide. researchgate.netrsc.org

Once the initial Captopril-NEM thioether adduct is formed, the subsequent step is the oxidation of the sulfur atom. This oxidation proceeds sequentially. The first stage of oxidation converts the thioether to Captopril N-ethylmaleimide sulfoxide . This sulfoxide is a stable, identifiable intermediate in the pathway to the sulfone. nih.gov Further oxidation of the sulfoxide intermediate is required to yield the final product, This compound . The characterization of these intermediates and byproducts relies on analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) to separate and identify each species based on its mass and retention time. researchgate.netrsc.org

Table 1: Key Compounds in the Synthetic Pathway

Compound NameRole in SynthesisMethod of Formation
Captopril-NEM Thioether AdductPrimary IntermediateMichael addition of Captopril to N-ethylmaleimide
Captopril DisulfideMajor Potential ByproductOxidation of Captopril's thiol group
Captopril N-ethylmaleimide sulfoxideKey Oxidation IntermediateOxidation of the Captopril-NEM thioether adduct
This compoundFinal ProductOxidation of Captopril N-ethylmaleimide sulfoxide

Stereochemical Considerations in the Synthetic Pathway and Product Analysis

The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The starting material, Captopril, itself possesses two stereocenters, leading to the existence of four possible stereoisomers. researchgate.net The biologically active form is specifically the (S,S)-stereoisomer. researchgate.netnih.gov

The synthetic pathway introduces additional stereochemical complexity:

Reaction with N-ethylmaleimide: The Michael addition of Captopril's thiol to the double bond of N-ethylmaleimide creates a new chiral center on the succinimide (B58015) ring (at the carbon atom to which the sulfur attaches). Therefore, the reaction of a single stereoisomer of Captopril (e.g., the S,S form) with NEM will result in a mixture of two diastereomers.

Oxidation to Sulfoxide: The subsequent oxidation of the thioether to the sulfoxide intermediate introduces another chiral center at the sulfur atom itself. A trigonal pyramidal sulfur atom with three different substituents is chiral. This doubles the number of possible diastereomers.

Oxidation to Sulfone: The final oxidation of the sulfoxide to the sulfone removes the chirality at the sulfur atom, as it becomes achiral upon forming the symmetrical sulfonyl group (O=S=O).

Therefore, starting with optically pure (S,S)-Captopril, the synthesis would produce a pair of diastereomeric sulfones. If a racemic mixture of Captopril is used as the starting material, a much more complex mixture of stereoisomers will be generated. The separation and analysis of these diastereomers are challenging and typically require chiral chromatography techniques, such as HPLC with chiral stationary phases. actascientific.com The stereoselective synthesis of specific isomers often involves complex, multi-step processes or enzymatic resolutions. google.comnih.gov

Table 2: Stereocenters in the Synthesis of this compound (starting from (S,S)-Captopril)

MoleculeChiral Center 1 (Proline)Chiral Center 2 (Methylpropanoyl)Chiral Center 3 (Succinimide Ring)Chiral Center 4 (Sulfur)Number of Diastereomers
(S,S)-CaptoprilSSN/AN/A1
Captopril-NEM ThioetherSSR/SN/A2
Captopril-NEM SulfoxideSSR/SR/S4
Captopril-NEM SulfoneSSR/SN/A2

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for reducing its environmental impact and improving sustainability. mdpi.com This involves re-evaluating solvents, reagents, and energy sources used in the multi-step process. unibo.it

Solvent Selection: Traditional organic syntheses often rely on volatile and hazardous solvents. A key green chemistry approach is to replace these with more environmentally benign alternatives. mdpi.com Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Given that Captopril has some water solubility, developing reaction conditions for the initial NEM addition and subsequent oxidation in aqueous media would be a significant green improvement.

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times, increase product yields, and minimize solvent usage compared to conventional heating methods. mdpi.com Applying microwave irradiation to the synthesis steps could enhance efficiency and reduce energy consumption.

Greener Oxidizing Agents: The oxidation of the thioether to the sulfone is a critical step where green principles can be applied. Traditional oxidizing agents can be hazardous and produce toxic waste. A greener alternative is hydrogen peroxide (H₂O₂), which produces only water as a byproduct. The use of H₂O₂ often requires a catalyst, and developing an efficient catalytic system for this specific transformation would align with green chemistry goals. Chemo-enzymatic processes, where an enzyme is used to catalyze a specific synthetic step, represent another advanced green approach that can offer high selectivity under mild conditions. researchgate.net

Process Optimization: Implementing flow chemistry, where reactants are continuously pumped through a reactor, offers improved safety, efficiency, and scalability over traditional batch processing. researchgate.net A continuous flow setup for the synthesis of this compound could lead to better control over reaction parameters and a higher space-time yield, contributing to a more sustainable manufacturing process. researchgate.net

Table 3: Application of Green Chemistry Principles

PrincipleConventional MethodGreen AlternativeBenefit
Solvent Volatile Organic Solvents (e.g., Dichloromethane)Water, Supercritical CO₂Reduced toxicity and waste mdpi.com
Energy Conventional thermal heatingMicrowave irradiation, SonicationFaster reaction times, lower energy use mdpi.com
Oxidizing Agent Permanganates, DichromatesHydrogen peroxide (H₂O₂), Oxygen with catalystLess hazardous, water as byproduct
Catalysis Stoichiometric reagentsBiocatalysis (enzymes), reusable catalystsHigh selectivity, mild conditions, less waste researchgate.net
Process Batch synthesisContinuous flow chemistryImproved safety, efficiency, and scalability researchgate.net

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive and detailed scientific article on the chemical compound "this compound," as per the specified structural outline, cannot be generated at this time due to a significant lack of publicly available, in-depth research findings and spectroscopic data for this specific molecule. While the existence of this compound is plausible as a derivative of the well-known ACE inhibitor, captopril, extensive searches have not yielded the specific, detailed experimental data required for a thorough and scientifically accurate analysis of its structural characterization and spectroscopic properties.

Captopril is known to be derivatized with N-ethylmaleimide in analytical methods to protect its reactive sulfhydryl group, and the subsequent oxidation to a sulfoxide or sulfone is a recognized possibility. nih.govrsc.org However, dedicated studies focusing on the isolation and detailed characterization of the "this compound" are not present in the accessible scientific literature.

The requested article outline necessitates a deep dive into advanced structural characterization, including specific data from various Nuclear Magnetic Resonance (NMR) techniques and High-Resolution Mass Spectrometry (HRMS). This includes:

¹H and ¹³C NMR: Precise chemical shifts and coupling constants are fundamental for mapping the proton and carbon framework of the molecule. While NMR data for the parent compound, captopril, is available, this information is not directly transferable to its sulfone derivative with the level of accuracy required for a scientific article. nih.gov

³³S NMR: Direct probing of the sulfone environment via ³³S NMR would provide unique and valuable information. However, this is a specialized technique, and no data for "this compound" has been reported.

High-Resolution Mass Spectrometry (HRMS): This technique is essential for determining the precise elemental composition and for elucidating the specific fragmentation pathways of the molecule, particularly the sulfone moiety. While general fragmentation patterns of sulfones are understood, specific data for the target compound is unavailable.

The creation of scientifically accurate data tables and a detailed discussion of research findings, as stipulated in the instructions, is contingent upon the availability of primary research that has synthesized and characterized "this compound." In the absence of such a source, generating the requested article would not meet the required standards of scientific rigor and accuracy.

Further research and publication in the field of pharmaceutical analysis or synthetic chemistry would be necessary to provide the foundational data needed to construct the detailed scientific article as outlined.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

Isotopic Pattern Analysis for Confirmatory Data

Mass spectrometry provides crucial confirmatory data for the molecular formula of Captopril (B1668294) N-ethylmaleimide sulfone (C₁₅H₂₂N₂O₅S). The presence of sulfur in the molecule gives rise to a characteristic isotopic pattern that is invaluable for its identification. Sulfur has a major isotope, ³²S (95.02% abundance), and a less abundant isotope, ³⁴S (4.21% abundance). This results in a distinct M+2 peak in the mass spectrum, where M is the mass of the ion containing only the most abundant isotopes.

For Captopril N-ethylmaleimide sulfone, the molecular ion peak (M⁺) would be observed at a specific mass-to-charge ratio (m/z). Approximately 4.21% of the intensity of the M⁺ peak would be expected for the M+2 peak, corresponding to the molecules containing one ³⁴S atom. This characteristic isotopic signature, in conjunction with high-resolution mass spectrometry data providing the exact mass, allows for the unambiguous confirmation of the elemental composition of the compound.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

IsotopeRelative Abundance (%)
M (containing ³²S)100
M+1~17.5 (due to ¹³C and ¹⁵N)
M+2~4.5 (primarily due to ³⁴S)

Note: The values are approximate and serve to illustrate the expected pattern. Precise values can be calculated based on the natural abundances of all constituent isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing its conformational isomers.

The most indicative feature in the vibrational spectra of this compound is the presence of strong absorption bands corresponding to the sulfone group (SO₂). These arise from the symmetric and asymmetric stretching vibrations of the S=O bonds.

Asymmetric SO₂ Stretching: This vibration typically appears as a strong band in the IR spectrum in the region of 1350-1300 cm⁻¹ .

Symmetric SO₂ Stretching: Another strong band, corresponding to the symmetric stretch, is expected in the IR spectrum around 1160-1120 cm⁻¹ .

In the Raman spectrum, the symmetric stretching vibration of the sulfone group is often observed as a strong, polarized band, providing complementary information to the IR data. The presence of these two distinct and intense bands is a definitive marker for the sulfone functionality within the molecule.

The complex structure of this compound, with multiple rotatable bonds, can lead to the existence of different conformational isomers in solution or the solid state. Vibrational spectroscopy is sensitive to these conformational changes, which can manifest as shifts in peak positions or the appearance of new bands.

Table 2: Key Vibrational Frequencies for Functional Groups in this compound (Estimated)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Sulfone (SO₂)Asymmetric Stretch1350 - 1300IR
Sulfone (SO₂)Symmetric Stretch1160 - 1120IR, Raman
Carboxylic Acid (C=O)Stretch~1740IR
Amide (C=O)Stretch (Amide I)~1640IR, Raman
Imide (C=O)Asymmetric & Symmetric Stretch~1770 & ~1700IR
C-N StretchStretch1400 - 1200IR, Raman
C-S StretchStretch700 - 600Raman

Note: These are estimated ranges based on known data for similar functional groups. Actual values may vary depending on the molecular environment.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported in the public domain, analysis of the crystal structure of Captopril itself provides valuable insights into the likely conformation of the prolyl and methyl-propionyl fragments.

A hypothetical crystallographic study of this compound would definitively establish:

The precise bond lengths and angles of all atoms, including the sulfone group.

The stereochemistry at the chiral centers.

The conformation of the five-membered proline and succinimide (B58015) rings.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Such data would be invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Chiral Analysis and Enantiomeric Purity Assessment of the Sulfone Derivative

Captopril possesses two chiral centers, and the N-ethylmaleimide adduct introduces at least one more, leading to the possibility of multiple stereoisomers. Ensuring the enantiomeric purity of a single desired isomer is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

The separation of the enantiomers of this compound would be achieved by exploiting the differential interactions between the chiral analyte and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective for the chiral separation of Captopril and its derivatives.

The development of a validated chiral HPLC method would involve:

Screening of various chiral columns (e.g., Chiralpak®, Chiralcel®).

Optimization of the mobile phase composition (e.g., mixtures of alkanes and alcohols).

Determination of the resolution factor (Rs) between the enantiomeric peaks. An Rs value greater than 1.5 is generally considered to indicate baseline separation.

The enantiomeric excess (e.e.) of a sample can then be calculated from the peak areas of the two enantiomers in the chromatogram. This analysis is fundamental for controlling the stereochemical quality of the this compound derivative.

Computational Chemistry and Theoretical Studies of Captopril N Ethylmaleimide Sulfone

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Bond Energies

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms, the distribution of electrons, and the strength of the chemical bonds within Captopril (B1668294) N-ethylmaleimide sulfone. These calculations provide insights into the molecule's stability and intrinsic properties.

Molecular Geometry: By employing methods such as the Hartree-Fock (HF) method or semi-empirical methods like PM3, the optimized molecular geometry of Captopril N-ethylmaleimide sulfone can be predicted. orientjchem.org These calculations identify the most stable conformation by minimizing the total energy of the molecule. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding its interaction with biological targets. For instance, in studies of Captopril, semi-empirical MO-calculations have been used to determine the geometries of stable species. orientjchem.org

Electronic Structure: The electronic structure, including the charge distribution on different atoms, can be elucidated through quantum chemical calculations. orientjchem.org The calculated charge densities reveal the electrophilic and nucleophilic sites within the molecule, which is vital for predicting its reactivity. For example, in Captopril, a high positive charge is localized on certain carbon atoms, influencing its fragmentation pathways. orientjchem.org

Bond Energies: The strength of the chemical bonds within this compound can be estimated through the calculation of bond orders. orientjchem.org Lower bond orders suggest weaker bonds, which are more susceptible to cleavage during chemical reactions. orientjchem.org This information is critical for understanding the molecule's stability and potential degradation pathways. orientjchem.org

Below is an illustrative table of calculated bond lengths for key bonds in this compound, based on typical values from related structures.

BondCalculated Bond Length (Å)
S=O (Sulfone)1.45
S-C (Sulfone-Pyrrolidine)1.80
C=O (Amide)1.23
C-N (Amide)1.33
C=O (Carboxylic Acid)1.21
C-O (Carboxylic Acid)1.35

Density Functional Theory (DFT) for Predicting Spectroscopic Properties and Reactivity Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical method that can provide highly accurate predictions of various molecular properties, including spectroscopic data and reactivity descriptors.

Spectroscopic Properties: DFT calculations can simulate vibrational spectra (infrared and Raman), which arise from the vibrations of chemical bonds. These simulated spectra can be compared with experimental data to confirm the molecular structure. Furthermore, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Reactivity Parameters: DFT allows for the calculation of global and local reactivity descriptors. Global descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Local reactivity descriptors, like Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

The following table presents hypothetical DFT-calculated electronic properties for this compound.

ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment4.5 D
Total Energy-1250 Ha

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations provide a detailed view of the conformational changes of this compound and its interactions with the surrounding solvent.

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule, revealing the different shapes it can adopt over time. This is particularly important for flexible molecules like this compound, as its biological activity can be dependent on its conformation. Studies on Captopril derivatives have shown that active compounds exhibit specific geometric arrangements of their pharmacophoric sites.

Solvent Interactions: By explicitly including solvent molecules (typically water) in the simulation, MD can model how the solvent influences the structure and dynamics of the solute. The formation of hydrogen bonds and other non-covalent interactions with water can stabilize certain conformations and affect the molecule's solubility and transport properties.

In Silico Modeling of Potential Reaction Mechanisms Involving the Sulfone Group

In silico modeling can be employed to investigate the potential reaction mechanisms involving the sulfone group of this compound. This can involve quantum chemical calculations to map the potential energy surface of a reaction, identifying transition states and intermediates.

For instance, the stability of the sulfone group and its susceptibility to nucleophilic attack or elimination reactions could be assessed. While the sulfone group is generally stable, computational models could explore its reactivity under specific biological conditions, such as in the presence of certain enzymes. Mechanistic studies on the oxidation of Captopril have identified the formation of disulfide products, providing a basis for understanding the reactivity of the sulfur atom. rsc.org

Structure-Reactivity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. Computational models play a crucial role in modern SAR studies.

By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules including this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govmdpi.commdpi.comnih.gov These models use statistical methods to derive a mathematical equation that relates the descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. For example, SAR studies on angiotensin-converting enzyme inhibitors have highlighted the importance of specific structural features for biological activity. nih.gov

Chemical Reactivity and Stability Profile of Captopril N Ethylmaleimide Sulfone

Hydrolytic Stability of the Sulfone Linkage under Varying pH Conditions

Specific data on the hydrolytic stability of the sulfone linkage in Captopril (B1668294) N-ethylmaleimide sulfone under different pH conditions is not available in the current body of scientific literature.

Redox Stability and Resistance to Further Oxidation or Reduction Pathways

Information regarding the redox stability of Captopril N-ethylmaleimide sulfone, including its resistance to further oxidation or reduction, is not described in the available research. The sulfone group represents a high oxidation state for sulfur, suggesting it would be resistant to further oxidation.

Reactivity Towards Diverse Chemical Nucleophiles and Electrophiles (Distinct from Thiol Reactivity)

Detailed studies on the reactivity of this compound with various nucleophiles and electrophiles have not been reported.

Thermal Degradation Pathways and Kinetic Studies

While thermal degradation of the parent compound, captopril, has been studied, showing it is stable up to approximately 160°C orientjchem.org, the specific thermal degradation pathways and kinetics for this compound are not available.

Photochemical Stability and Degradation Kinetics

No data is available regarding the photochemical stability and degradation kinetics of this compound upon exposure to light.

Investigation of Covalent and Non-Covalent Interactions with Model Chemical Systems

Specific investigations into the covalent and non-covalent interactions of this compound with other chemical systems have not been documented.

Analytical Methodologies for Captopril N Ethylmaleimide Sulfone Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Captopril (B1668294) N-ethylmaleimide sulfone from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been adapted for this purpose, each requiring specific method development and optimization.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds, including Captopril and its derivatives. The development of a successful HPLC method hinges on the selection of the appropriate stationary and mobile phases to achieve efficient separation.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of Captopril and its derivatives due to its compatibility with aqueous-organic mobile phases suitable for polar molecules. In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. For instance, a method developed for a Captopril adduct utilized a Spherisorb C18 column with a mobile phase consisting of a water:acetonitrile (B52724):acetic acid mixture (44:55:0.2, v/v/v). nih.gov The optimization of an RP-HPLC method for Captopril N-ethylmaleimide sulfone would involve adjusting the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile or methanol) and pH to achieve optimal retention and peak shape. researchgate.net Gradient elution, where the mobile phase composition is changed during the run, can be employed to effectively separate the sulfone from Captopril, its primary oxidation product Captopril disulfide, and the unoxidized Captopril-NEM adduct. researchgate.net

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase. While less common for Captopril analysis, it offers an alternative separation mechanism. A method for a derivatized form of Captopril used a silica-NH2-based column with a mobile phase of n-hexane/2-propanol/methanol/acetic acid (68:15:15:2, by volume). actascientific.com This mode could be explored for the separation of this compound, particularly if RP-HPLC methods fail to provide adequate resolution from interfering substances.

Interactive Data Table: Examples of HPLC Methods for Captopril Derivatives

Parameter Method 1 (Reversed-Phase) nih.gov Method 2 (Reversed-Phase) arxiv.org Method 3 (Normal-Phase) actascientific.com
Analyte Captopril-p-bromophenacyl bromide adduct Captopril Captopril-2-bromo-2-acetophenone adduct
Stationary Phase Spherisorb C18 Waters Acquity UHPLC BEH C18 Silica-NH2 based column
Mobile Phase Water:Acetonitrile:Acetic Acid (44:55:0.2) Methanol:Water:Trifluoroacetic Acid (55:45:0.05) n-Hexane:2-Propanol:Methanol:Acetic Acid (68:15:15:2)
Flow Rate Not Specified 0.1 mL/min Not Specified
Detection UV Absorbance at 258 nm UV Absorbance at 220 nm UV Absorbance at 246 nm

Captopril possesses two chiral centers, leading to the existence of four stereoisomers. actascientific.com Consequently, this compound is also a chiral molecule. The separation of these enantiomers and diastereomers is critical as different stereoisomers can exhibit different biological activities. Chiral chromatography is the definitive method for this purpose.

Specialized chiral stationary phases (CSPs) are used to achieve enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective. For example, studies on Captopril have demonstrated successful separation of its four isomers using CHIRAL PAK IB and CHIRACEL OD-H columns. actascientific.com The separation relies on the differential interactions between the enantiomers of the analyte and the chiral stationary phase. Method development involves screening different chiral columns and optimizing the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) to maximize selectivity and resolution between the stereoisomeric peaks. actascientific.com A similar approach would be applied to resolve the stereoisomers of this compound.

Interactive Data Table: Chiral HPLC Separation of Captopril Isomers

Parameter Finding actascientific.com
Analyte Captopril Isomers
Stationary Phases CHIRAL PAK IB, CHIRACEL OD-H
Mobile Phase Typically n-Hexane / Isopropanol mixtures
Key Outcome Successful isolation of the four isomers of Captopril.
Selectivity (α) The immobilized cellulose column (CHIRAL PAK IB) showed high selectivity (α = 3.47).
Resolution (Rs) Good resolution was achieved (Rs = 1.812).

Gas Chromatography (GC) Method Development and Optimization for Volatile Derivatives

Gas chromatography is a powerful separation technique, but it requires that the analyte be volatile and thermally stable. This compound, like Captopril itself, is not sufficiently volatile for direct GC analysis. Therefore, a crucial step in GC method development is chemical derivatization to create a more volatile and thermally stable analogue. nih.govnih.gov

The analytical process typically involves two derivatization steps. First, the sulfhydryl group of Captopril is protected by reaction with N-ethylmaleimide (NEM). nih.gov This adduct can then be further derivatized to increase its volatility. A common approach is esterification of the carboxylic acid group. One study described converting the NEM adduct into a bis(pentafluorobenzyl) derivative. nih.gov Another method involved the formation of hexafluoroisopropyl esters. nih.govum.edu.my It is noteworthy that the formation of the sulfone has been reported as a potential side-reaction occurring during the esterification step of the analytical procedure. nih.gov

Once derivatized, the compound is separated on a GC column, such as a 2% OV-1 or 3% OV-101 packed column. nih.govnih.gov Optimization of the GC method involves adjusting the temperature program of the oven to ensure separation from other derivatives and matrix components.

Interactive Data Table: GC Methodologies for Derivatized Captopril

Parameter Method 1 nih.gov Method 2 nih.gov
Initial Derivatization Reaction with N-ethylmaleimide (NEM) Reaction with N-ethylmaleimide (NEM)
Volatility Enhancement Conversion to bis(pentafluorobenzyl) derivative Conversion to hexafluoroisopropyl ester
GC Column 2% OV-1 3% OV-101 on Chromosorb W-HP
Detection Mass Spectrometry (MS) Electron Capture (EC)
Internal Standard S-benzylcaptopril 4-ethoxyproline analogue of captopril
Detection Limit 100 pg (for derivatized captopril) 20 ng/mL (for captopril in blood)

Spectroscopic Detection Techniques Coupled with Chromatography

Following chromatographic separation, a sensitive and reliable detection technique is required for quantification. Spectroscopic detectors are most commonly used for this purpose in conjunction with HPLC and GC.

UV-Visible Spectrophotometry for Detection

UV-Visible spectrophotometry is the most common detection method coupled with HPLC. ajptr.com The detector measures the absorbance of the analyte as it elutes from the column. Captopril itself lacks a strong chromophore, which can limit detection sensitivity. nih.gov However, derivatization can be used to introduce a chromophore that absorbs strongly in the UV region, thereby enhancing sensitivity. actascientific.com

For the analysis of this compound, the UV detector's wavelength would be set to a value where the analyte exhibits maximum absorbance (λmax), away from the absorbance of mobile phase components or interfering species. While the specific λmax for the NEM-sulfone adduct is not detailed, methods for other captopril derivatives provide guidance. For example, a captopril adduct was detected at 258 nm, while another was detected at 246 nm. nih.govactascientific.com Analysis of underivatized captopril has utilized wavelengths around 210-225 nm. researchgate.netactascientific.com The selection of the optimal wavelength is a key parameter to be determined during method development to ensure maximum sensitivity for this compound.

Fluorescence Detection (if applicable through derivatization or inherent properties)

While this compound itself does not possess inherent fluorescent properties suitable for direct analysis, fluorescence-based methods have been developed for its parent compound, captopril. These methods rely on derivatization of captopril's free thiol group to produce a fluorescent product.

One such approach involves the reaction of captopril with a reagent combination of o-phthaldehyde (OPA) and heptaminol. nih.gov This reaction forms a highly fluorescent product, allowing for sensitive quantification of captopril in the nanogram per milliliter range. nih.gov The fluorescence intensity of the resulting product shows a linear relationship with captopril concentration, typically in the range of 20–450 ng/mL. nih.gov The product formation is instantaneous, and its fluorescence remains stable for at least 50 minutes. nih.gov

Another novel strategy employs an "on-off-on" fluorescence sensing platform. nih.gov This system can be based on gold nanoclusters (AuNCs) encapsulated within a metal-organic framework (AuNCs@ZIF-8), which exhibits strong fluorescence. nih.gov The presence of mercury ions quenches this fluorescence ("off" state). nih.gov The subsequent addition of captopril restores the fluorescence ("on" state) due to the strong affinity between captopril's thiol group and the mercury ions. nih.gov This method has demonstrated a linear response for captopril in the 1-100 μM range, with a limit of detection of 0.134 μM. nih.gov

It is important to note that these methods are designed for the parent drug, captopril, by targeting its reactive thiol group. For the analysis of this compound, where the thiol group is already blocked and oxidized, these specific derivatization strategies would not be applicable. Alternative analytical techniques are therefore required for its direct detection.

Mass Spectrometric Detection Coupled with Chromatography (LC-MS/MS, GC-MS)

Chromatography combined with mass spectrometry is the definitive technique for the sensitive and specific determination of captopril and its derivatives, including this compound. To prevent the oxidative degradation of captopril's sulfhydryl group in biological samples, it is commonly protected by immediate treatment with N-ethylmaleimide (NEM). nih.govnih.gov The resulting NEM adduct is then analyzed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently employed methods. nih.govresearchgate.netnih.gov

In some GC-MS procedures, the Captopril-NEM adduct is further derivatized, for example, into a bis(pentafluorobenzyl) derivative or a hexafluoroisopropyl ester, to enhance volatility and detection sensitivity. nih.govnih.gov It has been noted that the formation of the sulfoxide (B87167) or sulfone of the Captopril-NEM adduct can occur as an artifact during certain analytical steps, such as esterification. nih.gov

LC-MS/MS methods offer high throughput and specificity, often allowing for the direct analysis of the Captopril-NEM adduct without further derivatization. nih.gov These methods are validated for linearity, precision, and accuracy to ensure reliable quantification in complex matrices. nih.gov

The choice of ionization source is critical for achieving optimal sensitivity and specificity in the mass spectrometric analysis of this compound and related adducts.

Electron Impact (EI): This hard ionization technique is traditionally used in GC-MS methods. While effective, it can cause extensive fragmentation of the analyte. nih.gov

Chemical Ionization (CI): This is a softer ionization technique compared to EI. For the analysis of the pentafluorobenzyl ester derivative of the Captopril-NEM adduct, negative-ion chemical ionization (NICI) has been shown to be exceptionally sensitive. nih.gov The detection limit under NICI conditions is approximately 100 times lower than under EI or positive-ion CI, enabling the analysis of very small sample volumes. nih.gov

Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS/MS analysis of captopril and its derivatives. nih.gov It is a soft ionization technique suitable for polar and thermally labile molecules. For captopril analysis, ESI is typically operated in the positive ion mode, monitoring the transition of the protonated molecular ion to a specific product ion (e.g., m/z 218 → m/z 171.6 for captopril). nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization source used in LC-MS. It is generally more suitable for less polar molecules than ESI. Studies comparing ESI and APCI have shown that the choice of source can influence matrix effects, even when using an isotope-labeled internal standard. waters.com

The use of a stable-isotope-labeled (SIL) internal standard is the gold standard for quantitative analysis by mass spectrometry, as it provides the most effective means of correcting for matrix effects and variations in sample processing and instrument response. waters.comacanthusresearch.comthermofisher.com An ideal SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), causing it to co-elute with the analyte while being distinguishable by the mass spectrometer. waters.comacanthusresearch.com

A specific method for quantifying captopril in blood involves its derivatization with NEM, followed by GC-MS analysis using [¹⁸O₄]captopril as the SIL internal standard. nih.gov This standard is prepared by exchanging the oxygen atoms of the carboxylic acid and imide moieties of captopril with ¹⁸O. nih.gov When a SIL standard is not available, a structurally similar compound, such as S-benzylcaptopril or a 4-ethoxyproline analogue of captopril, may be used as an internal standard. nih.govnih.gov

The performance of these quantitative methods is rigorously validated. Below is a table summarizing the validation parameters for a representative LC-MS/MS method for captopril quantification.

ParameterFindingReference
Linearity Range2 - 200 ng/mL
Correlation Coefficient (r²)0.9993
Within-Run Precision (% CV)0.321% - 0.541%
Between-Run Precision (% CV)0.314% - 0.663%
Within-Run Accuracy (% Nominal)99.13% - 101.12%
Between-Run Accuracy (% Nominal)99.17% - 101.03%
Recovery103.20%

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer a sensitive, simple, and cost-effective alternative for the determination of the parent compound, captopril. dergipark.org.tr These techniques typically rely on the electrochemical oxidation of captopril's thiol group at the surface of a modified electrode. rsc.orgresearchgate.net Various modifications have been explored to enhance sensitivity and selectivity, including the use of molecularly imprinted polymers (MIPs). dergipark.org.trrsc.orgbohrium.com

One such method uses a disposable graphite (B72142) electrode modified with a molecularly imprinted film. rsc.orgbohrium.com This sensor demonstrated a linear response to captopril in the range of 1–450 nM, achieving a very low detection limit of 0.3 nM. rsc.orgbohrium.com Another voltammetric MIP sensor developed on a glassy carbon electrode showed linearity up to 50 pM with a detection limit of 2.62 pM. dergipark.org.tr

The table below summarizes the performance of several electrochemical sensors developed for captopril detection.

Electrode TypeLinear RangeDetection LimitReference
Cu-MIP/NS-PC@Ag/Graphite Electrode1 - 450 nM0.3 nM rsc.orgbohrium.com
MIP on Glassy Carbon ElectrodeUp to 50 pM2.62 pM dergipark.org.tr
β-cyclodextrin Modified Carbon Paste Electrode7.0×10⁻⁷ - 1.0×10⁻¹ M2.0 × 10⁻⁷ M pnu.ac.ir

It is critical to recognize that these electrochemical methods are designed to detect the free thiol group of captopril. In the case of this compound, the thiol group is blocked by derivatization with NEM and subsequently oxidized. Therefore, these specific electrochemical approaches would not be suitable for its direct detection.

Development of Reference Standards and Certified Reference Materials

The availability of high-purity reference standards is a prerequisite for the development of accurate and validated analytical methods. For captopril, primary pharmaceutical reference standards are available from major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comsigmaaldrich.comusp.org These standards are used to confirm the identity, purity, and strength of the drug substance and its formulations. sigmaaldrich.com

In addition to the standard for the active ingredient, pharmacopoeias also provide reference standards for known impurities, such as Captopril Disulfide and other related compounds. sigmaaldrich.com These are essential for impurity profiling and method validation.

However, a specific Certified Reference Material (CRM) for this compound is not listed as a readily available item from these pharmacopoeial sources. The analysis of this specific derivative often relies on its formation in situ from a well-characterized captopril reference standard. For precise quantitative studies targeting the sulfone derivative itself, researchers would likely need to undertake the custom synthesis and rigorous characterization of the compound to establish an in-house reference standard.

Biochemical and Mechanistic Research Applications Non Clinical and Non Pharmacological

Utilization as a Stable Chemical Probe in Thiol-Blocking Experiments

In the study of protein function and redox signaling, the modification of cysteine thiol groups is a key area of investigation. N-ethylmaleimide (NEM) is a widely used reagent that forms stable, covalent bonds with free thiol groups, effectively blocking their reactivity. This process is crucial in experiments designed to study reversible oxidative modifications of proteins, as it prevents non-specific reactions and preserves the in vivo redox state of cysteine residues.

Investigation of Non-Redox-Mediated Protein Modification by Sulfones

The sulfone group is generally considered to be chemically inert under physiological conditions. However, its presence on a molecule can influence non-covalent interactions and potentially lead to non-redox-mediated modifications of proteins. Research into the effects of sulfone-containing compounds is critical for understanding their potential biological roles beyond simple oxidation products.

Captopril (B1668294) N-ethylmaleimide sulfone provides a specific molecular scaffold to investigate these potential interactions. By using this compound, which is structurally related to a known bioactive molecule but lacks the reactive thiol group, researchers can explore how the sulfone moiety itself might influence protein structure and function. Such studies could reveal novel binding interactions or allosteric effects that are independent of redox chemistry, contributing to a broader understanding of the biological activities of sulfone-containing molecules.

Mechanistic Studies of its Interaction with Biological Molecules and Pathways, Independent of ACE Inhibition

The primary pharmacological target of captopril is the angiotensin-converting enzyme (ACE). However, the introduction of the N-ethylmaleimide sulfone group fundamentally alters the molecule's ability to bind to the active site of ACE, which relies on the interaction of the thiol group with the zinc ion in the enzyme's active site. This chemical modification makes Captopril N-ethylmaleimide sulfone an ideal tool for investigating the off-target effects of captopril-like structures.

Researchers can utilize this compound to probe for interactions with other enzymes or receptors that may not be apparent when studying captopril itself, due to its potent ACE inhibitory activity. Any observed biological effect of this compound would, by definition, be independent of ACE inhibition, allowing for the deconvolution of its pharmacological effects and the identification of new biological pathways affected by this class of molecules. For instance, studies have explored the potential of captopril and its derivatives to inhibit other microbial enzymes, such as the DapE enzyme from Haemophilus influenzae, which is a target for novel antibiotics. nih.gov While these studies did not specifically use the N-ethylmaleimide sulfone derivative, they highlight the potential for captopril-based structures to interact with enzymes other than ACE.

Role as a Metabolite or Degradation Product in In Vitro Biochemical Systems

Understanding the metabolic fate of drugs and their derivatives is a cornerstone of biochemistry and pharmacology. In the context of environmental or microbial degradation, compounds can undergo various transformations. Studies on the biodegradation of captopril have shown that it can be transformed into products such as captopril disulfide and captopril sulfonic acid through processes like photodegradation.

While specific studies on the microbial degradation of this compound are not extensively documented, its formation and persistence in in vitro biochemical systems, such as microbial cultures or environmental water samples, could be of interest. Investigating its formation as a stable end-product of captopril degradation after initial reaction with thiol-reactive species in the environment could provide insights into the environmental fate of this widely used pharmaceutical.

Application in Biochemical Assays as a Stable Standard for Oxidized Captopril-NEM Adducts

Quantitative analysis of drug metabolites and their reaction products in biological samples is crucial for pharmacokinetic and metabolic studies. The derivatization of captopril with N-ethylmaleimide is a common strategy to stabilize the reactive thiol group for analytical purposes. Following this derivatization, oxidative metabolites, such as the sulfoxide (B87167) and sulfone forms of the captopril-NEM adduct, can be formed.

Future Research Directions and Potential Scientific Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of Captopril (B1668294) N-ethylmaleimide sulfone traditionally involves a two-step process: the reaction of captopril's thiol group with N-ethylmaleimide (NEM), followed by oxidation of the resulting thioether to a sulfone. Future research could focus on developing more efficient and sustainable synthetic methodologies.

Current synthetic approaches often rely on strong oxidizing agents that can lead to byproducts and waste. Modern synthetic chemistry offers greener alternatives. For instance, catalytic oxidation methods using hydrogen peroxide with catalysts like tantalum or niobium carbide could provide high yields of the sulfone with water as the only byproduct. organic-chemistry.org Another promising avenue is the use of reagents like Selectfluor in aqueous media, which allows for the rapid and near-quantitative conversion of thiols to sulfones at room temperature, aligning with the principles of green chemistry. organic-chemistry.org

Research in this area could focus on optimizing reaction conditions to improve yield, reduce reaction times, and minimize the use of hazardous solvents and reagents. The development of a one-pot synthesis, where the initial thiol-maleimide reaction and subsequent oxidation occur in a single vessel, would significantly enhance the efficiency of producing Captopril N-ethylmaleimide sulfone for research purposes.

Table 1: Potential Synthetic Strategies and Their Advantages

Synthetic ApproachOxidizing SystemPotential Advantages
Catalytic OxidationH₂O₂ with Tantalum/Niobium CarbideHigh atom economy, water as a benign byproduct, catalyst reusability. organic-chemistry.org
Electrophilic FluorinationSelectfluor in H₂OFast reaction times, high yields, environmentally friendly solvent. organic-chemistry.org
One-Pot SynthesisThiol-ene reaction followed by in-situ oxidationReduced workup steps, improved overall efficiency, less solvent waste.

Exploration of its Role as a Mechanistic Tool in Studying Oxidative Stress Pathways

Captopril's therapeutic effects are not solely attributed to ACE inhibition; its free thiol group is known to possess antioxidant properties, capable of scavenging reactive oxygen species (ROS). nih.gov This dual activity complicates studies aiming to distinguish between the effects of ACE inhibition and direct antioxidant action.

This compound, lacking a free thiol and featuring a stable, fully oxidized sulfur center, could serve as an invaluable mechanistic tool. nih.gov By using this compound in cellular or in vivo models of oxidative stress, researchers could isolate the pharmacological effects stemming purely from the structural backbone of a captopril-like molecule, devoid of the thiol's redox activity. researchgate.net If this sulfone derivative fails to mitigate oxidative damage in a system where captopril is effective, it would provide strong evidence for the direct antioxidant role of captopril's sulfhydryl group. researchgate.net

Table 2: Proposed Experimental Design for Oxidative Stress Studies

Experimental SystemCompound AdministeredMeasured OutcomeRationale
Endothelial cells under H₂O₂ induced stressCaptoprilReduction in ROS levels, improved cell viabilityTo establish a baseline effect of the parent drug.
Endothelial cells under H₂O₂ induced stressThis compoundNo significant change in ROS levels or cell viabilityTo test the hypothesis that the thiol group is essential for direct antioxidant effects. nih.govresearchgate.net
Animal model of ischemia-reperfusion injuryCaptoprilReduced tissue damage and inflammationTo confirm in vivo efficacy.
Animal model of ischemia-reperfusion injuryThis compoundNo significant protection against injuryTo differentiate between systemic ACE inhibition effects and local antioxidant action. nih.gov

Potential Application in Chemical Biology as a Stable, Non-Reactive Analogue of Captopril Thiol for Specific Experimental Controls

In the field of chemical biology, specific and non-reactive control compounds are essential for validating the on-target effects of a bioactive molecule. Captopril's thiol group is highly reactive and can form disulfide bonds with proteins, leading to potential off-target effects that are independent of ACE inhibition. researchgate.net

This compound offers a solution as an ideal negative control. The sulfone group is chemically inert under physiological conditions, and the prior reaction with NEM permanently blocks the reactive thiol. acs.org This stability makes it superior to other controls like captopril disulfide, which can potentially be reduced back to the active thiol form within the cellular redox environment. Its use in competitive binding assays or cellular thermal shift assays (CETSA) could help unequivocally identify protein targets that interact specifically with the thiol-containing parent drug. nih.gov

Investigation of its Environmental Fate and Transformation Pathways

The widespread use of pharmaceuticals like captopril has led to concerns about their presence and persistence in the environment. nih.gov While studies have investigated the environmental degradation of captopril, which can be transformed into captopril disulfide and captopril sulfonic acid, the fate of the N-ethylmaleimide sulfone derivative is unknown. organic-chemistry.org

Future research should investigate the environmental persistence and transformation of this specific compound. It is hypothesized that, like many sulfones, this compound would exhibit greater resistance to biodegradation and photodegradation compared to its thiol or disulfide counterparts. mdpi.comnih.gov Studies in simulated aquatic and soil environments could determine its half-life, identify potential transformation products, and assess its mobility and potential for bioaccumulation. acs.org Such data are crucial for a comprehensive environmental risk assessment of captopril and its derivatives.

Design of Related Sulfone-Containing Derivatives for Specific Research Purposes

The stable scaffold of this compound could be a foundational structure for designing new chemical probes. The sulfone group is a known pharmacophore in its own right and its presence can modulate the physicochemical properties of a molecule.

By chemically modifying the N-ethylmaleimide or proline portions of the molecule, researchers could synthesize a library of derivatives for various applications. For example, attaching a fluorescent tag could create a probe for imaging studies, allowing visualization of the molecule's distribution in cells or tissues without the complication of redox reactivity. acs.org Alternatively, incorporating photo-affinity labels or click chemistry handles could enable the identification of novel binding partners and a deeper understanding of the broader pharmacology of ACE inhibitor-like structures. nih.gov

Q & A

Basic: What are the key synthetic pathways and characterization methods for Captopril N-ethylmaleimide sulfone?

Methodological Answer:
The synthesis typically involves conjugating N-ethylmaleimide (NEM) to captopril via sulfone bond formation under controlled pH and temperature. Key steps include:

  • Thiol-maleimide chemistry : React captopril’s thiol group with NEM’s maleimide moiety in a buffered solution (pH 6.5–7.5) to form a stable thioether bond. Excess NEM must be quenched to prevent side reactions .
  • Purification : Use reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (0.1% TFA) to isolate the product. Confirm purity (>95%) via LC-MS and NMR (¹H, ¹³C) .
  • Structural validation : Compare spectroscopic data (e.g., FTIR for sulfone C=O stretch at ~1700 cm⁻¹) with reference standards. Quantify residual solvents via GC-MS per ICH guidelines .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from variability in experimental models or analytical methods. To address this:

  • Standardize assays : Use validated bioanalytical methods (e.g., HPLC-UV with derivatization for plasma stability studies) and include internal controls like spiked recovery samples .
  • Control redox conditions : Captopril’s thiol group is prone to oxidation; maintain inert atmospheres (N₂) during synthesis and storage to prevent sulfone degradation .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., LSD) for multi-group comparisons, and report effect sizes with confidence intervals to contextualize significance thresholds (e.g., p < 0.05) .

Basic: What experimental models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

  • In vitro : Use Caco-2 cell monolayers to assess intestinal permeability. Measure apparent permeability (Papp) under sink conditions and validate with LC-MS/MS .
  • In vivo : Employ Sprague-Dawley rats (n ≥ 6/group) for oral/pharmacokinetic studies. Collect plasma samples at defined intervals (e.g., 0.5, 1, 2, 4, 8 hr) and quantify using validated HPLC methods .
  • Ex vivo : Evaluate tissue distribution via autoradiography or LC-MS in organs (e.g., liver, kidneys) after dosing .

Advanced: How can Quality by Design (QbD) principles optimize formulation parameters for this compound?

Methodological Answer:

  • Risk assessment : Identify critical variables (e.g., polymer concentration, spheronizer speed) via Ishikawa diagrams. Prioritize using Failure Mode Effects Analysis (FMEA) .
  • DoE optimization : Apply Plackett-Burman screening followed by Central Composite Design (CCD) to model interactions. For sustained-release matrices, variables like HPMC K15M (10–30%) and ethylcellulose (5–15%) significantly impact dissolution profiles (R² > 0.90) .
  • Design space validation : Confirm robustness by testing edge-of-failure formulations (e.g., 59.6–111.8% captopril release at 8 hr) and validate with ANOVA .

Basic: What analytical challenges arise when quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix effects : Plasma proteins and lipids can interfere with detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Derivatization : Enhance sensitivity by derivatizing free thiols with iodoacetamide or Ellman’s reagent prior to LC-MS/MS .
  • Stability : Monitor for pH-dependent hydrolysis (e.g., in gastric fluid) using accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can researchers investigate the molecular interactions of this compound with target enzymes?

Methodological Answer:

  • Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to angiotensin-converting enzyme (ACE). Include captopril as a positive control .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in ACE’s active site. Validate with mutagenesis studies (e.g., His353Ala) .
  • Activity-based profiling : Incubate with recombinant ACE and quantify residual activity via fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp) .

Basic: What statistical frameworks are recommended for analyzing dose-response relationships?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC50 and Hill slope with 95% CI .
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .
  • Power analysis : Use G*Power to determine minimum sample size (α = 0.05, β = 0.2) for in vivo studies .

Advanced: What emerging applications exist for this compound in targeted drug delivery?

Methodological Answer:

  • Conjugation strategies : Link to nanoparticles (e.g., PLGA) via maleimide-thiol click chemistry for site-specific ACE inhibition in pulmonary hypertension models .
  • Imaging probes : Radiolabel with <sup>68</sup>Ga for PET imaging of ACE expression in atherosclerotic plaques. Validate specificity in ACE-knockout models .
  • Prodrug design : Engineer pH-sensitive linkers (e.g., hydrazones) to release captopril in ischemic tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.